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Cat. No.: B10785880

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-488043 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1)
entry.[1][2][3][4] It belongs to a class of compounds known as attachment inhibitors, which
represent a novel therapeutic strategy against HIV-1.[5] This technical guide provides a
comprehensive overview of the chemical structure, mechanism of action, quantitative biological
data, and key experimental protocols related to BMS-488043.

Chemical Structure and Properties

BMS-488043 is an orally bioavailable compound with a molecular formula of C22H22N40s and a
molecular weight of 422.4 g/mol .[6] Its chemical structure is characterized by a central
pyrrolopyridine core.[7]

Chemical Identifiers:

e IUPAC Name: 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-
yl)ethane-1,2-dione[6]

« SMILES:
COC1=CN=C(C2=C1C(=CN2)C(=0)C(=0)N3CCN(CC3)C(=0)C4=CC=CC=C4)OCJ[6]

« PubChem CID: 507806[6]
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Caption: Chemical structure of BMS-488043.

Mechanism of Action: HIV-1 Attachment Inhibition

BMS-488043 exerts its antiviral activity by targeting the HIV-1 envelope glycoprotein gp120.[1]
[5][8] It binds to a pocket on gp120, which is critical for the interaction with the primary host cell
receptor, CD4.[1][8] This binding is noncompetitive and induces a conformational change in
gp120 that prevents its attachment to CD4+ T cells, thereby blocking the initial and essential
step of viral entry into the host cell.[1][8]
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Caption: Mechanism of BMS-488043 action in inhibiting HIV-1 entry.

Quantitative Biological Data

The following tables summarize the key quantitative data for BMS-488043 from preclinical and
clinical studies.

Table 1: In Vitro Antiviral Activity of BMS-488043

HIV-1 Strain/lsolate ECso (nM)
Subtype B (median) 36.5
Subtype C (median) 61.5
Laboratory Strain (LAI) 41+1.8

ECso (50% effective concentration) is the concentration of the drug that inhibits 50% of viral

replication in vitro.[9]

Table 2: Pharmacokinetic Properties of BMS-488043 in HIV-1-Infected Subjects (Multiple
Doses)

Parameter 800 mg (twice daily) 1800 mg (twice daily)
Cmax (ng/mL) 1330 + 550 2500 + 1110

AUC(TAU) (ng-h/mL) 9930 + 4210 20300 + 9090

Ctrough (ng/mL) 425 £ 242 891 + 509

Tmax (h) 4.0 (2.0 - 6.0) 4.0 (2.0 - 6.0)

Half-life (h) 15.0+5.1 17.7+6.9

Data are presented as mean + standard deviation, except for Tmax which is median (range).
Cmax: Maximum plasma concentration; AUC(TAU): Area under the plasma concentration-time
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curve over a dosing interval; Ctrough: Trough plasma concentration; Tmax: Time to reach
Cmax.[1]

Table 3: Clinical Efficacy of BMS-488043 in a Phase lla Monotherapy Trial (Day 8)

Mean Change in Plasma HIV-1 RNA (logio
Treatment Group

copies/mL)
Placebo -0.02£0.26
BMS-488043 (800 mg twice daily) -0.72+0.51
BMS-488043 (1800 mg twice daily) -0.96 + 0.63

Data are presented as mean + standard deviation.[1][9]

Experimental Protocols

Detailed methodologies for key experiments involving BMS-488043 are outlined below.

Pharmacokinetic Analysis: Liquid Chromatography-
Mass Spectrometry (LC-MS)

Objective: To quantify the concentration of BMS-488043 in plasma samples.
Methodology Overview:

o Sample Preparation: Plasma samples are typically prepared by protein precipitation followed
by centrifugation to remove proteins and other macromolecules.

o Chromatographic Separation: The prepared sample is injected into a high-performance liquid
chromatography (HPLC) system. A C18 reverse-phase column is commonly used to
separate BMS-488043 from other plasma components. A mobile phase gradient consisting
of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile)
is employed to elute the compound.

e Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass
spectrometer. Electrospray ionization (ESI) in positive ion mode is often used to generate
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ions of BMS-488043. The mass spectrometer is operated in multiple reaction monitoring
(MRM) mode to specifically detect and quantify the parent ion of BMS-488043 and a specific
fragment ion, ensuring high selectivity and sensitivity.

e Quantification: A standard curve is generated using known concentrations of BMS-488043 to
guantify the amount of the drug in the plasma samples.[1]
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Caption: Workflow for LC-MS based pharmacokinetic analysis.
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Antiviral Susceptibility Testing: Phenotypic Assay
Objective: To determine the concentration of BMS-488043 required to inhibit HIV-1 replication
in vitro (ECso).

Methodology Overview:

Virus and Cell Culture: Laboratory-adapted or clinical isolates of HIV-1 are used to infect
susceptible target cells (e.g., peripheral blood mononuclear cells or a T-cell line) in the
presence of serial dilutions of BMS-488043.

Incubation: The infected cells are incubated for a period that allows for multiple rounds of
viral replication (typically 3-7 days).

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a
viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked
immunosorbent assay (ELISA).

Data Analysis: The p24 antigen concentrations are plotted against the corresponding BMS-
488043 concentrations. A dose-response curve is generated, and the ECso value is
calculated as the drug concentration that reduces p24 antigen production by 50% compared
to the no-drug control.[5]

Resistance Analysis: Genotypic and Phenotypic
Characterization

Objective: To identify genetic mutations in HIV-1 that confer resistance to BMS-488043 and to
assess the impact of these mutations on drug susceptibility.

Methodology Overview:
o Genotypic Analysis:

o Viral RNA is extracted from the plasma of patients who have developed resistance to
BMS-488043 or from in vitro resistance selection experiments.
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o The env gene, which encodes gp120, is amplified using reverse transcription-polymerase
chain reaction (RT-PCR).

o The amplified DNA is sequenced to identify mutations in the gp120 coding region.[3]

e Phenotypic Analysis (Site-Directed Mutagenesis):

o The identified mutations are introduced into an infectious molecular clone of HIV-1 using
site-directed mutagenesis.

o Recombinant viruses carrying the specific mutations are generated.

o The susceptibility of these mutant viruses to BMS-488043 is then determined using the
phenotypic assay described above to confirm the role of the mutations in conferring
resistance.[3]

Conclusion

BMS-488043 is a potent inhibitor of HIV-1 attachment with a well-defined mechanism of action.
Clinical studies have demonstrated its ability to significantly reduce viral load in HIV-1 infected
individuals. The quantitative data and experimental protocols summarized in this guide provide
a valuable resource for researchers and drug development professionals working on novel anti-
HIV-1 therapies. While BMS-488043 itself is no longer in clinical development, it has served as
a crucial prototype for the development of next-generation HIV-1 attachment inhibitors.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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